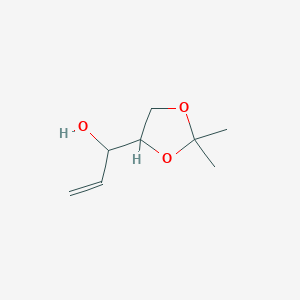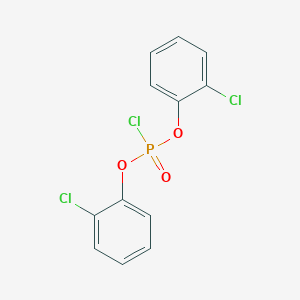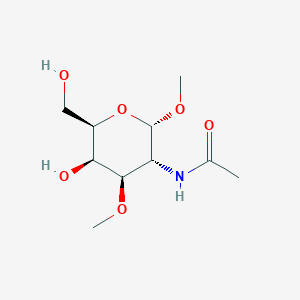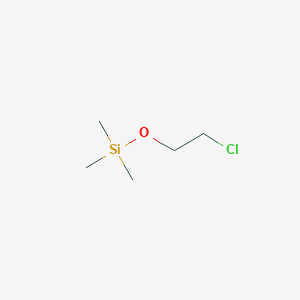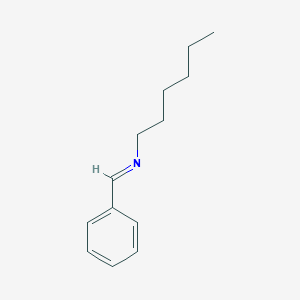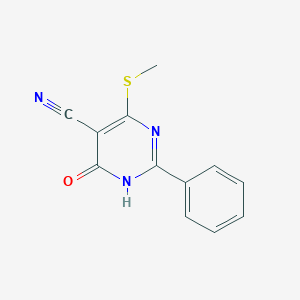
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione, also known as Clodinafop-propargyl, is a herbicide that belongs to the aryloxyphenoxypropionate family. This herbicide is widely used in agriculture to control weeds in cereal crops such as wheat and barley. Clodinafop-propargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants.
作用機序
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl prevents the synthesis of lipids and other essential molecules in the plant, leading to its death. This mechanism of action is selective to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been shown to have a low toxicity to animals and humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl can have some effects on non-target organisms, such as earthworms and bees. These effects are generally mild and do not pose a significant risk to the environment.
実験室実験の利点と制限
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has several advantages for lab experiments. It is a highly effective herbicide, making it useful for studying the impact of herbicides on plant growth and development. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has some limitations for lab experiments. It is highly specific to plants and does not affect animals or humans, limiting its usefulness for studying the impact of herbicides on non-target organisms.
将来の方向性
There are several future directions for research on 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. One area of research is the development of new herbicides based on the structure of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. Researchers are exploring new compounds that can inhibit the ACCase enzyme with greater specificity and efficacy. Another area of research is the impact of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on non-target organisms, such as soil microorganisms and aquatic organisms. Researchers are studying the long-term effects of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on these organisms and their impact on the environment. Finally, researchers are exploring new methods for the synthesis and purification of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl, with the aim of improving its yield and reducing its environmental impact.
合成法
The synthesis of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl involves the reaction of 2-chloro-3-methylcyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl in high yield and purity.
科学的研究の応用
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in cereal crops, including grasses and broadleaf weeds. 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has also been studied for its impact on non-target organisms, such as earthworms and bees. Research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has a low toxicity to these organisms, making it a safer alternative to other herbicides.
特性
CAS番号 |
19523-53-6 |
|---|---|
製品名 |
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
分子式 |
C7H5ClO2 |
分子量 |
156.56 g/mol |
IUPAC名 |
2-chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChIキー |
JGMLZQOCEQPLNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
正規SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
同義語 |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



